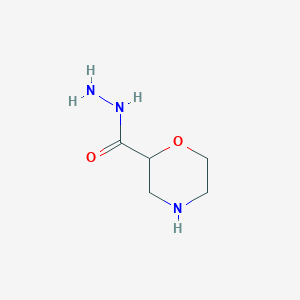

Morpholine-2-carbohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

morpholine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-8-5(9)4-3-7-1-2-10-4/h4,7H,1-3,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFVSMQKARJJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665566 | |

| Record name | Morpholine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738553-25-8 | |

| Record name | Morpholine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine 2 Carbohydrazide and Its Analogues

Direct Synthesis Strategies for Morpholine-2-carbohydrazide

The direct synthesis of this compound primarily involves the transformation of morpholine-2-carboxylic acid or its derivatives. These methods are foundational for obtaining the key carbohydrazide (B1668358) intermediate.

Approaches from Morpholine-2-carboxylic Acid Derivatives

A prevalent and efficient strategy for synthesizing this compound begins with Morpholine-2-carboxylic acid. The general approach involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

First, the carboxylic acid is converted into a more reactive ester, typically a methyl or ethyl ester. This esterification is often achieved by reacting the acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. who.int The formation of the ester is a critical intermediate step that facilitates the subsequent reaction.

The resulting ester, for instance, methyl morpholine-2-carboxylate, is then treated with hydrazine (B178648) hydrate (B1144303). who.intnih.govajgreenchem.com This nucleophilic acyl substitution reaction, often conducted under reflux in a solvent like ethanol (B145695), displaces the alkoxy group (-OCH3 or -OC2H5) to form the stable carbohydrazide. who.intnih.gov This method is widely applicable for converting various carboxylic acid esters into their corresponding carbohydrazides. ajgreenchem.com

A similar principle is seen in the synthesis of analogues, where a carboxylic acid, such as 4-benzylmorpholine-2-carboxylic acid, is activated and coupled with a hydrazide derivative to form the final product. google.com

Condensation Reactions Utilizing Hydrazine Derivatives

The most direct and common condensation reaction to yield this compound is the hydrazinolysis of an ester derivative of morpholine-2-carboxylic acid. who.int In this reaction, hydrazine hydrate serves as the key reagent, providing the hydrazine moiety that defines the carbohydrazide.

The process involves heating the morpholine-2-carboxylic ester with hydrazine hydrate. who.intnih.gov The reaction is typically carried out in an alcoholic solvent and may require reflux conditions to proceed to completion. who.int Upon completion, the this compound product can be isolated through methods like crystallization or filtration. evitachem.com This approach is advantageous due to its straightforward procedure and the ready availability of the necessary reagents. evitachem.com

Synthesis of this compound Derivatives and Analogues

This compound is a valuable building block for creating a diverse range of more complex molecules. Its reactive hydrazide group allows for the formation of various derivatives, including hydrazones and novel heterocyclic systems.

Formation of N'-Substituted Hydrazones and Schiff Bases

The primary amino group of the hydrazide moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form N'-substituted hydrazones, a class of Schiff bases. who.intpnrjournal.com This reaction is a cornerstone for creating diverse libraries of derivative compounds.

The synthesis is typically achieved by reacting this compound with an equimolar amount of a substituted aldehyde or ketone in a suitable solvent, such as methanol or ethanol, often under reflux. who.intrsc.org The formation of the hydrazone is confirmed by the appearance of the characteristic azomethine (C=N) linkage. who.intpnrjournal.com This method has been successfully applied to a wide variety of carbonyl compounds, including functionally substituted benzaldehydes and other aromatic aldehydes, to produce the corresponding hydrazones. who.intmdpi.comnih.gov

Table 1: Examples of Hydrazone/Schiff Base Synthesis from Carbohydrazides

| Starting Hydrazide | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| Carbohydrazide | Morpholinecarboxaldehyde | Schiff Base | pnrjournal.com |

| 5-Methylpyrazine-2-carbohydrazide | Aromatic Carbonyl Compounds | Hydrazone | who.int |

| N-Aminomorpholine | Functionally Substituted Benzaldehydes | N-Aminomorpholine Hydrazone | mdpi.comnih.gov |

| Isoniazid | Substituted Benzaldehydes | Isoniazid Hydrazone | jrespharm.com |

| 2-Oxo-2H-chromene-3-carbohydrazide | 2-Chloroquinoline-3-carbaldehydes | Schiff Base | rsc.org |

Cyclization Reactions to Form Heterocyclic Systems Derived from this compound

The carbohydrazide functional group is a versatile precursor for the synthesis of various heterocyclic rings. Through cyclization and cyclocondensation reactions, the hydrazide moiety can be transformed into stable five- or six-membered heterocycles like oxadiazoles, pyrazoles, and triazoles. nih.gov

Several strategies are employed for these transformations:

1,3,4-Oxadiazoles: These can be formed by reacting the carbohydrazide with reagents like triethyl orthoformate or by cyclizing derived Schiff bases with acetic anhydride (B1165640). nih.gov Another route involves treating the carbohydrazide with carbon disulfide in a basic medium to form an intermediate, which upon acidification yields a 1,3,4-oxadiazole-2-thione. nih.gov

Pyrazoles: Condensation of the carbohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), in the presence of a catalyst, leads to the formation of substituted pyrazole (B372694) derivatives. nih.gov

1,2,4-Triazoles: A common pathway involves first converting the carbohydrazide into a thiosemicarbazide (B42300) by reacting it with potassium thiocyanate (B1210189) in an acidic medium. nih.gov This intermediate can then be cyclized to form a 4-amino-1,2,4-triazole-3-thione by heating with hydrazine hydrate. nih.gov

Table 2: Heterocyclic Systems from Carbohydrazide Precursors

| Carbohydrazide Derivative | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5,7-Dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | google.comevitachem.comCurrent time information in Bangalore, IN.Triazino[4,5-a]indol-1(2H)-one | researchgate.net |

| Terphenyl-4′-carbohydrazide | Acetylacetone | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| Terphenyl-4′-carbohydrazide | Triethyl orthoformate | 1,3,4-Oxadiazole (B1194373) | nih.gov |

Derivatization Strategies at the Morpholine (B109124) Ring System

In addition to modifying the carbohydrazide group, the morpholine ring itself can be derivatized to create structural analogues. The secondary amine nitrogen of the morpholine ring is a key site for such modifications.

A common strategy is N-alkylation or N-arylation. For example, the synthesis of 4-benzyl-N′-(2-(o-tolyloxy)acetyl)this compound involves starting with a morpholine ring that has a benzyl (B1604629) group attached to the nitrogen atom (4-benzylmorpholine-2-carboxylic acid). google.com This demonstrates that substituents can be introduced on the morpholine nitrogen prior to or during the synthetic sequence.

Another derivatization involves the reaction of the morpholine's secondary amine. For instance, morpholine and its derivatives can react with sodium nitrite (B80452) under acidic conditions to produce N-nitrosomorpholine. nih.govnih.gov While often used for analytical purposes, this reaction exemplifies a direct chemical modification of the morpholine ring's nitrogen atom. nih.govnih.gov The morpholine ring is frequently incorporated into drug molecules to improve properties like solubility and metabolic stability, and its facile derivatization contributes to its utility as a versatile synthetic building block. researchgate.net

Exploration of Modern Coupling Methodologies in Synthesis

While direct hydrazinolysis of esters is the most common route, modern organic synthesis offers a variety of advanced coupling methodologies that can be applied to the formation of the crucial hydrazide bond or to the synthesis of complex analogues.

One alternative approach involves the direct coupling of morpholine-2-carboxylic acid with hydrazine using peptide coupling reagents. Reagents such as 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with hydrazine to form the hydrazide. nih.gov This method avoids the need to first prepare an ester, potentially shortening the synthetic sequence.

For the synthesis of more complex analogues, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to modify the morpholine scaffold or attach various substituents prior to the final hydrazinolysis step. mdpi.com Similarly, multicomponent reactions, like the A³ coupling (amine, aldehyde, and alkyne), can be utilized to build complex structures incorporating the morpholine moiety, which can then be further functionalized. researchgate.net The Mannich reaction is another powerful tool for introducing aminomethyl groups onto related heterocyclic structures, which could be adapted for the synthesis of specific analogues. nih.gov

Recent studies on hydrazinolysis have also explored the use of additives to accelerate the reaction. The use of ammonium (B1175870) salts or the unexpected catalytic effect of certain Lewis acids can promote the cleavage of amide and ester bonds with hydrazine, offering a pathway to milder reaction conditions and improved efficiency. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for the standard hydrazinolysis reaction include temperature, solvent, and the molar ratio of reactants.

Detailed research findings on the optimization of hydrazinolysis and similar reactions provide insight into the ideal conditions. The choice of solvent, the concentration of reactants, and the reaction temperature significantly impact both the rate of conversion and the selectivity of the reaction. scielo.br

| Parameter | Condition | Effect on Yield/Purity | Rationale |

| Solvent | Ethanol, Methanol | High | Good solubility for reactants and often allows for direct crystallization of the product upon cooling. evitachem.comwho.int |

| Dimethylformamide (DMF) | Moderate to High | Facilitates solubility for more complex or less soluble starting esters, but requires more rigorous purification. nih.gov | |

| Temperature | Reflux (typically 60-80 °C) | High | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. who.int |

| Room Temperature | Low to Moderate | The reaction is significantly slower, requiring much longer reaction times for completion. | |

| Molar Ratio | Excess Hydrazine Hydrate (2-10 eq.) | High | Shifts the reaction equilibrium towards the product side, ensuring complete consumption of the starting ester. who.intgoogle.com |

| Stoichiometric Hydrazine Hydrate (1 eq.) | Moderate to Low | May result in incomplete reaction and contamination of the product with unreacted starting material. | |

| Reaction Time | 4-24 hours | Varies with Temp. | Longer times are needed at lower temperatures. Optimization is required to prevent potential degradation of products during prolonged heating. who.intscielo.br |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer solvents, improving energy efficiency, and minimizing waste.

One of the key principles is the use of environmentally benign solvents. For the hydrazinolysis reaction, alcohols like ethanol are preferred over more hazardous solvents such as benzene (B151609) or chlorinated hydrocarbons. scielo.br Acetonitrile has also been identified as a "greener" alternative in related oxidative coupling reactions for precursor synthesis. scielo.br

Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com While specific data for this compound is not available, studies on related morpholine-based compounds demonstrate the potential for significant improvements in efficiency.

| Synthesis Method | Reaction Time | Yield | Green Advantage |

| Conventional Heating | Several hours | Good | Standard, well-established procedure. |

| Microwave-Assisted | Minutes | Often Higher | Significant reduction in energy use and reaction time; potential for higher conversion rates. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Morpholine 2 Carbohydrazide

Reactions of the Hydrazide Moiety in Morpholine-2-carbohydrazide

The hydrazide functional group (–CONHNH₂) is a derivative of a carboxylic acid and possesses significant reactivity. It is characterized by the presence of two adjacent nitrogen atoms, with the terminal amino group (-NH₂) being particularly nucleophilic. This nucleophilicity drives many of the characteristic reactions of the hydrazide moiety.

Nucleophilic acyl substitution is a fundamental reaction for hydrazides, including this compound. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comunizin.org In the case of this compound, the terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking various electrophilic acyl compounds.

The general mechanism proceeds through a two-step addition-elimination pathway. unizin.org The nucleophilic nitrogen first adds to the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a leaving group and resulting in the formation of a new N-acyl derivative. uomustansiriyah.edu.iq

Research has shown that hydrazides readily react with acylating agents like acid chlorides and anhydrides. uomustansiriyah.edu.iq For instance, the reaction of a hydrazide with an acid chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields a diacylhydrazine derivative. uomustansiriyah.edu.iq Similarly, coupling reactions between a carboxylic acid and a hydrazide can be facilitated by coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU) to form a stable amide bond. google.com

These reactions are crucial in heterocyclic synthesis. The resulting N-acylhydrazone intermediates can undergo intramolecular cyclization to form various five-membered heterocycles. A common example is the synthesis of 1,3,4-oxadiazoles, which can be achieved by cyclizing the diacylhydrazine precursor, often by heating or using a dehydrating agent. nih.gov Reaction with cyanogen (B1215507) bromide can also lead to the formation of 2-amino-1,3,4-oxadiazole derivatives. nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Products from Hydrazides

| Acylating Agent | Intermediate Product | Final Heterocyclic Product | Reference |

|---|---|---|---|

| Acid Chloride | Diacylhydrazine | 1,3,4-Oxadiazole (B1194373) | uomustansiriyah.edu.iq |

| Carboxylic Acid (with TBTU) | N-Acylhydrazone | - | google.com |

| Cyanogen Bromide | - | 2-Amino-1,3,4-oxadiazole | nih.gov |

One of the most well-documented reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones, a class of Schiff bases. who.int This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. The initial addition is followed by the elimination of a water molecule to yield the final C=N double bond of the hydrazone. who.int

The reaction is typically catalyzed by a small amount of acid and carried out in a refluxing solvent like ethanol (B145695). tandfonline.com The formation of hydrazones is confirmed by spectroscopic data, such as the appearance of a C=N bond absorption in the IR spectrum and the disappearance of the NH₂ protons in the NMR spectrum. who.int

These condensation reactions are highly versatile, allowing for the synthesis of a wide array of hydrazone derivatives by varying the structure of the carbonyl compound. who.intresearchgate.net Such reactions have been used to prepare derivatives from various aromatic and heterocyclic aldehydes and ketones. researchgate.netresearchgate.net

Table 2: Representative Condensation Reactions of Hydrazides with Carbonyl Compounds

| Hydrazide Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Methylbenzofuran-2-carbohydrazide | Aldehydes/Ketones | Ethanol, cat. Acetic Acid, reflux | Aldohydrazones/Ketohydrazones | tandfonline.com |

| 2-Aminobenzohydrazide | Aromatic Aldehydes | Absolute Ethanol, cat. Iodine | Hydrazone | researchgate.net |

| 5-Methylpyrazine-2-carbohydrazide | Aromatic Carbonyls | Methanol (B129727), reflux | Hydrazone | who.int |

The nucleophilic terminal nitrogen of the hydrazide moiety readily reacts with the electrophilic carbon atom of isocyanates (–N=C=O) and isothiocyanates (–N=C=S). tandfonline.com This addition reaction leads to the formation of N-substituted semicarbazides and thiosemicarbazides, respectively. tandfonline.comsrce.hr

The mechanism involves the attack of the hydrazide's NH₂ group on the central carbon of the isocyanate or isothiocyanate. nih.gov These reactions are typically carried out by refluxing the reactants in a dry solvent like toluene. tandfonline.com The resulting thiosemicarbazides are valuable intermediates in organic synthesis, particularly for constructing various nitrogen- and sulfur-containing heterocyclic rings like thiazoles and triazoles. nih.gov For example, heating a carbohydrazide (B1668358) with potassium thiocyanate (B1210189) in the presence of acid can generate a thiosemicarbazide (B42300) derivative. nih.gov

Table 3: Products from Reactions of Hydrazides with Isocyanates and Isothiocyanates

| Reagent | Resulting Functional Group | General Product Name | Reference |

|---|---|---|---|

| Isocyanate | -NH-CO-NH-NH-CO- | Semicarbazide | tandfonline.com |

Reactivity at the Morpholine (B109124) Nitrogen Atom in this compound

The morpholine ring contains a secondary amine nitrogen atom which also serves as a reactive center. While it is a nucleophile, its reactivity is somewhat attenuated compared to similar cyclic amines like piperidine (B6355638). wikipedia.org This reduced nucleophilicity and basicity is due to the electron-withdrawing inductive effect of the ether oxygen atom in the morpholine ring. wikipedia.orgatamankimya.com Despite this, the nitrogen atom can participate in several important reactions.

As a secondary amine, the morpholine nitrogen can be both alkylated and acylated. These reactions typically involve the nitrogen atom acting as a nucleophile to attack an electrophilic carbon.

Alkylation reactions occur with alkyl halides via an Sₙ2 mechanism. libretexts.orglibretexts.org The morpholine nitrogen attacks the alkyl halide, displacing the halide ion and forming a tertiary amine. A well-known application of this reactivity is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this multi-step reaction, morpholine reacts with a non-enolizable aldehyde (like formaldehyde) to form an Eschenmoser-like salt, which then gets attacked by an enol or enolate. researchgate.net

Acylation reactions proceed with acylating agents such as acid chlorides or anhydrides. libretexts.orglibretexts.org The nitrogen attacks the carbonyl carbon of the acyl group, leading to the formation of an N-acylmorpholine derivative (an amide). This reaction is a form of nucleophilic acyl substitution. The Stork enamine reaction provides a powerful method for both alkylation and acylation of ketones and aldehydes, where morpholine is commonly used to form the initial enamine nucleophile. libretexts.orglibretexts.org

Electrophilic aromatic substitution is a reaction characteristic of aromatic rings and is not directly applicable to the aliphatic morpholine ring of this compound itself. However, this type of reaction becomes relevant for derivatives of this compound where an aromatic ring is attached to the morpholine nitrogen.

Intramolecular and Intermolecular Reactions Involving this compound

This compound possesses a unique chemical architecture, featuring both a secondary amine within the morpholine ring and a hydrazide functional group. This duality allows it to participate in a variety of chemical transformations, including both intramolecular and intermolecular reactions. The reactivity is largely governed by the nucleophilic character of the nitrogen atoms and the potential for condensation reactions typical of hydrazides.

General chemical reactions for this compound include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, oxidation to form oxides or hydroxyl derivatives, and substitution reactions where the hydrazide's nitrogen atoms act as nucleophiles. evitachem.com

Intramolecular Reactions

A significant intramolecular reaction pathway for carbohydrazides involves cyclization. While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, analogous carbohydrazide compounds demonstrate this reactivity. For instance, substituted carbohydrazides can undergo intramolecular cyclization in the presence of reagents like propionic anhydride (B1165640) to form heterocyclic systems such as N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net Another example is the cyclization of 5,7-dichloro-1H-indole-2-carbohydrazide with methyl orthoformate to yield a triazino-indolone derivative. researchgate.net These examples suggest that the hydrazide moiety of this compound is a prime site for intramolecular ring-forming reactions, potentially leading to bicyclic structures.

Intermolecular Reactions

This compound is capable of engaging in several types of intermolecular reactions, primarily leveraging the reactivity of the hydrazide group.

Condensation Reactions: The hydrazide functional group readily undergoes condensation reactions with carbonyl compounds. For example, carbohydrazides react with dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate (B1235776) to form substituted pyrazole (B372694) derivatives. nih.gov This reactivity is a cornerstone for synthesizing more complex molecular architectures.

Mannich Reactions: The secondary amine of the morpholine ring can participate in Mannich reactions. In related systems, morpholine is used with formaldehyde (B43269) and a suitable substrate to introduce a morpholinomethyl group. researchgate.net

Formation of Supramolecular Structures: The hydrogen bond donor and acceptor sites on this compound facilitate the formation of intermolecular interactions. In related heterocyclic systems derived from carbohydrazides, intermolecular hydrogen bonds and other non-covalent interactions like O(lp)···C(π) contacts play a crucial role in stabilizing crystal structures, often leading to the formation of molecular dimers and supramolecular chains. mdpi.com

Table 1: Summary of Potential Reactions of this compound

| Reaction Type | Reacting Group | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Intramolecular | |||

| Cyclization | Carbohydrazide | Dehydrating agents (e.g., propionic anhydride), orthoesters | Fused heterocyclic systems |

| Intermolecular | |||

| Hydrolysis | Carbohydrazide | Acid or base | Morpholine-2-carboxylic acid |

| Oxidation | Morpholine Nitrogen, Hydrazide | Oxidizing agents | N-oxides, hydroxyl derivatives |

| Nucleophilic Substitution | Hydrazide Nitrogens | Electrophiles | N-substituted derivatives |

| Condensation | Carbohydrazide | Aldehydes, ketones, dicarbonyl compounds | Hydrazones, pyrazoles |

| Mannich Reaction | Morpholine Nitrogen | Formaldehyde, active hydrogen compound | N-Mannich bases |

Elucidation of Reaction Mechanisms Pertaining to this compound Transformations

The reaction mechanisms involving this compound are dictated by the electronic properties of its constituent functional groups. The presence of the ether oxygen in the morpholine ring has a significant impact on the reactivity of the adjacent secondary amine, and the hydrazide moiety follows well-established mechanistic pathways.

The mechanism of action for this compound in a biological context is thought to primarily involve its interaction with biomolecules like proteins and enzymes, where it may act as a substrate or inhibitor. evitachem.com

Mechanism of Morpholine Ring Formation and Reactivity

The synthesis of the morpholine ring itself can proceed through various mechanisms. A relevant pathway is the reaction of β-amino alcohols with dialkyl dicyanofumarates, which occurs via an addition-elimination-lactonization sequence to selectively form morpholin-2-one (B1368128) derivatives. researchgate.net This highlights the stepwise nature of the ring formation.

The reactivity of the secondary amine in the morpholine ring is influenced by the electron-withdrawing inductive effect of the ether oxygen. This effect reduces the electron density on the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamankimya.com This reduced nucleophilicity has been studied in the context of morpholine-catalyzed enamine formation for 1,4-addition reactions. The increased ionization potential of morpholine–enamines, compared to piperidine or pyrrolidine (B122466) enamines, leads to lower reactivity. nih.gov This electronic feature is a key factor in understanding the mechanistic behavior of the morpholine moiety in transformations.

Mechanism of Hydrazide Transformations

The reactions of the carbohydrazide group typically proceed through nucleophilic attack of the terminal -NH2 group. For instance, in condensation reactions with carbonyl compounds, the mechanism involves the initial nucleophilic addition of the hydrazide's primary amine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the corresponding hydrazone.

In cyclization reactions, the mechanism often involves an initial intermolecular reaction, such as the formation of an enamine or a similar intermediate, which then undergoes a spontaneous intramolecular cyclization. For example, the reaction of dicyanofumarates with ethylenediamine (B42938) proceeds through an enamine intermediate that undergoes spontaneous lactamization. researchgate.net While this is an intermolecular example, it illustrates the principle of a subsequent, rapid intramolecular step that can be extrapolated to the cyclization of carbohydrazide derivatives.

Table 2: Mechanistic Features of this compound Reactivity

| Feature | Description | Consequence |

|---|---|---|

| Morpholine Moiety | ||

| Inductive Effect | The ether oxygen withdraws electron density from the secondary amine nitrogen. | Reduced nucleophilicity and basicity of the nitrogen compared to piperidine. atamankimya.comnih.gov |

| Enamine Reactivity | Morpholine-derived enamines have a higher ionization potential. | Lower reactivity in enamine-catalyzed reactions. nih.gov |

| Carbohydrazide Moiety | ||

| Nucleophilic Attack | The terminal -NH2 group is a potent nucleophile. | Drives condensation reactions with carbonyls and substitution reactions. |

| Cyclization Pathway | Can proceed via an initial intermolecular reaction followed by an intramolecular ring closure. | A common route to form fused heterocyclic systems. researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Morpholine 2 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the connectivity and stereochemistry of Morpholine-2-carbohydrazide. The substitution at the C-2 position renders the morpholine (B109124) ring protons and carbons diastereotopic, leading to more complex spectra compared to the parent morpholine.

In ¹H NMR spectra of morpholine derivatives, the protons on carbons adjacent to the oxygen atom (C-3 and C-5) typically resonate further downfield (around 3.6-4.0 ppm) than those adjacent to the nitrogen atom (C-2 and C-6), which appear around 2.7-3.0 ppm. For this compound, the proton at C-2 (H-2) is expected to be a multiplet in the range of 3.0-3.5 ppm, influenced by the adjacent electron-withdrawing carbohydrazide (B1668358) group. The protons of the carbohydrazide moiety (-CONHNH₂) would produce distinct signals for the NH and NH₂ protons, which are often broad and their chemical shifts are highly dependent on solvent and concentration.

In ¹³C NMR spectroscopy, the carbons adjacent to the oxygen (C-3, C-5) are typically observed around 65-70 ppm, while those adjacent to the nitrogen (C-2, C-6) are found further upfield around 45-55 ppm. The C-2 carbon in this compound would be shifted downfield relative to the C-6 carbon due to the substituent effect. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield, typically in the 165-175 ppm region. researchgate.net

Definitive assignment of all signals requires two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the morpholine ring, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range couplings, for instance, between the C-2 proton and the carbonyl carbon, confirming the position of the carbohydrazide substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Morpholine Derivatives in CDCl₃ Data extrapolated from related N-substituted morpholine structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~3.0 - 3.5 (m) | ~50 - 55 |

| H-3 | ~3.8 - 4.0 (m) | ~66 - 68 |

| H-5 | ~3.6 - 3.8 (m) | ~66 - 68 |

| H-6 | ~2.7 - 3.0 (m) | ~45 - 48 |

| NH | Variable (broad s) | - |

| NH₂ | Variable (broad s) | - |

| C=O | - | ~170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. semanticscholar.org For this compound, the spectra are characterized by vibrations of the morpholine ring and the carbohydrazide side chain.

The key diagnostic bands in the IR spectrum include:

N-H Stretching: The hydrazide group features two distinct N-H stretching vibrations. The asymmetric and symmetric stretches of the terminal -NH₂ group typically appear as two bands in the 3400-3200 cm⁻¹ region. The secondary amine (-NH-) of the hydrazide and the ring amine each contribute a band in the same region.

C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ groups of the morpholine ring are expected between 3000 and 2850 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated in the region of 1680-1630 cm⁻¹, which is characteristic of hydrazides.

N-H Bending (Amide II): The N-H bending vibration of the secondary amide, coupled with C-N stretching, typically appears around 1550 cm⁻¹. The scissoring vibration of the -NH₂ group also contributes in this region.

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the ether linkage in the morpholine ring is expected between 1140 and 1070 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. mdpi.com It would be effective for observing the symmetric vibrations of the morpholine ring skeleton and the C-C and C-N bonds. The C=O stretch is also Raman active. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Principal Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | -NH₂ and -NH- (Hydrazide, Ring) | 3400 - 3200 | Medium-Strong |

| C-H Stretch | CH₂ (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Hydrazide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Hydrazide | 1570 - 1515 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ether | 1140 - 1070 | Strong |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. scienceready.com.au High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₁₁N₃O₂). The monoisotopic mass of this compound is 145.0851 Da. uni.lu

In electrospray ionization (ESI), the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at m/z 146.0924. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu

The fragmentation of the molecular ion under collision-induced dissociation (CID) can provide valuable structural information. libretexts.org Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of Ammonia (NH₃): Cleavage within the hydrazide moiety can lead to the loss of ammonia, resulting in a fragment ion.

Cleavage of the C-C Bond: The bond between the morpholine ring (C-2) and the carbonyl group is susceptible to cleavage. This would lead to the formation of a morpholin-2-yl cation or a related fragment.

Ring Opening: A common pathway for cyclic amines involves alpha-cleavage adjacent to the nitrogen atom, followed by ring opening and subsequent fragmentation. This can lead to characteristic losses of small neutral molecules. researchgate.net

Loss of the Hydrazide Group: Cleavage can result in the loss of the entire carbohydrazide side chain, yielding a fragment corresponding to the morpholine ring.

Table 3: Predicted m/z Values for Adducts and Fragments of this compound

| Ion/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₂N₃O₂]⁺ | 146.0924 |

| [M+Na]⁺ | [C₅H₁₁N₃O₂Na]⁺ | 168.0743 |

| [M-NH₃+H]⁺ | [C₅H₉N₂O₂]⁺ | 129.0659 |

| [Morpholin-2-yl Cation] | [C₄H₈NO]⁺ | 86.0600 |

X-ray Crystallography for Solid-State Structure Determination

The morpholine ring is expected to adopt a stable chair conformation, which is the preferred conformation for morpholine itself. researchgate.net The carbohydrazide substituent at the C-2 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored for substituents on six-membered rings to minimize steric hindrance, and this is the likely conformation.

The crystal packing would be dominated by intermolecular hydrogen bonding. The hydrazide group is an excellent hydrogen bond donor (both NH and NH₂) and acceptor (C=O). The morpholine ring also contains a hydrogen bond donor (ring NH) and an acceptor (ring oxygen). This network of hydrogen bonds (e.g., N-H···O=C, N-H···N, N-H···O) would create a stable, three-dimensional supramolecular architecture. mdpi.com

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Morpholine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Key Intermolecular Interactions | N-H···O, N-H···N Hydrogen Bonds |

| C-N Bond Length (Amide) | ~1.33 Å |

| C=O Bond Length | ~1.24 Å |

Advanced Spectroscopic Techniques for Conformational and Chiroptical Analysis

This compound possesses a stereocenter at the C-2 position, making it a chiral molecule. Advanced spectroscopic methods are employed to investigate its stereochemical and conformational properties in solution.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the molecule's chirality. Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light, can be used to determine the absolute configuration of the C-2 stereocenter by comparing experimental spectra to those predicted by quantum chemical calculations. The carbonyl n→π* electronic transition of the hydrazide group, typically occurring in the UV region, would likely give rise to a distinct CD signal (a Cotton effect) whose sign is indicative of the stereochemistry.

Vibrational Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques that provide stereochemical information from the vibrational transitions of a molecule. VCD spectra, essentially the chiral equivalent of an IR spectrum, can provide detailed conformational information in solution. For a flexible molecule like this compound, VCD can help distinguish between different conformers (e.g., rotamers about the C-N bond) and determine their relative populations. mdpi.commdpi.com

These advanced techniques, when combined with computational modeling, offer a profound understanding of the molecule's dynamic structure and absolute stereochemistry, which is often crucial for its biological activity and interaction with other chiral molecules. nih.gov

Computational Chemistry and Theoretical Studies of Morpholine 2 Carbohydrazide

Quantum Chemical Calculations of Morpholine-2-carbohydrazide (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying molecular structures and reactivity. mdpi.comimist.ma These calculations provide a theoretical foundation for interpreting experimental data and predicting the molecule's behavior.

For instance, in the study of related carbohydrazide (B1668358) compounds, DFT calculations with the B3LYP functional and basis sets like 6-311++G(d,p) have been successfully used to compute energies, geometrical structures, and vibrational wavenumbers. nih.gov The selection of the basis set is crucial, as it needs to be flexible enough to describe polarization effects, which are important for accurately modeling electronic distributions and molecular interactions. imist.ma

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For morpholine-containing compounds and carbohydrazides, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms of the morpholine (B109124) and hydrazide groups, while the LUMO is distributed over the molecule, indicating potential sites for nucleophilic and electrophilic attack, respectively. nih.govnih.govmdpi.com Theoretical calculations on similar structures, such as thiophene-2-carbohydrazide, confirm that charge transfer occurs within the molecule, a fact supported by HOMO and LUMO energy calculations. nih.gov The energy of these orbitals can be used to calculate various quantum chemical parameters that describe a molecule's reactivity, such as chemical potential, hardness, and electrophilicity. mdpi.commdpi.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Hydrazide Compounds Note: These values are for illustrative purposes and are not for this compound itself, but for structurally related compounds studied under different conditions.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Hydrazone Complex 1 | -4.970 | -2.803 | 2.167 | B3LYP/6-31G (in vacuum) |

| Hydrazone Complex 2 | -5.053 | -2.141 | 2.912 | B3LYP/6-31G (in vacuum) |

Data sourced from studies on Zn(II) hydrazone complexes. mdpi.com

The flexibility of the morpholine ring and the carbohydrazide side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The morpholine ring typically adopts a chair conformation, which is the most stable. rsc.orgresearchgate.net However, it can exist as two distinct chair conformers depending on the orientation of the N-H bond (axial or equatorial). researchgate.net Theoretical calculations have shown that for morpholine itself, the chair-equatorial (Chair-Eq) conformer is slightly lower in energy than the chair-axial (Chair-Ax) conformer. researchgate.net

Two-dimensional potential energy surfaces (2D PESs) can be constructed to map the energy changes associated with conformational transitions, providing a detailed energy landscape. rsc.orgresearchgate.net These studies indicate that chair and twisted-boat forms are the most likely conformations for the morpholine ring. rsc.org Understanding the preferred conformation and the energy barriers between different conformers is crucial, as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. nih.gov Quantum chemical calculations are used to predict the vibrational frequencies and intensities of these spectra. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved. nih.govsci-hub.st

For this compound, characteristic vibrational modes would include N-H stretching from the amine and hydrazide groups, C=O stretching of the carbonyl group, and various C-H, C-N, and C-O stretching and bending vibrations of the morpholine ring. nih.govresearchgate.net For example, in related morpholine derivatives, the C-H2 protons of the morpholine ring are observed in 1H NMR spectra as triplets between δ 3.13–3.73 ppm. nih.gov The theoretical calculation of these frequencies, often scaled to correct for systematic errors, allows for a precise interpretation of experimental spectra. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. mdpi.commdpi.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape more extensively than static calculations. nih.govnih.gov By simulating the molecule in a solvent, such as water, one can observe how intermolecular interactions, particularly hydrogen bonding, influence its structure and dynamics. These simulations provide detailed, atomic-level information on how the molecule interacts with its environment, which is crucial for understanding its behavior in a biological context, such as approaching a protein binding site. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein receptor. nih.govmdpi.com This method explores possible binding orientations and conformations of the ligand within the receptor's active site and estimates the binding affinity using a scoring function. nih.govscispace.com

Docking studies are instrumental in structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. nih.govresearchgate.net For example, derivatives of morpholine have been docked into the active site of enzymes like carbonic anhydrase II to elucidate their inhibitory mechanism. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

A primary goal of molecular docking is to predict the most favorable binding mode of a ligand and to estimate its binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov A more negative score typically indicates a stronger predicted binding affinity. scispace.comnih.gov

Studies on various morpholine-based derivatives have shown a range of binding affinities against different biological targets. For instance, morpholine-derived thiazoles docked against bovine carbonic anhydrase II showed docking scores ranging from -3.426 to -6.102 kcal/mol. nih.gov Another study on morpholine-linked thiazolidinone hybrids targeting bacterial Enoyl-ACP reductase predicted a strong binding affinity of -8.6 kcal/mol for the most potent compound. scispace.com These predictions help to rank potential drug candidates and guide the design of new derivatives with improved potency. researchgate.netnih.gov The accuracy of these predictions relies on the quality of the protein structure and the sophistication of the docking algorithm and scoring function. nih.gov

Table 2: Predicted Binding Affinities for Various Morpholine Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Range of Docking Scores (kcal/mol) | Notable Interactions |

|---|---|---|---|

| Morpholine derived thiazoles | Carbonic Anhydrase II | -3.426 to -6.102 | Hydrogen bonding with Trp5, Thr199; Hydrophobic interactions |

| Morpholine linked thiazolidinones | Enoyl-ACP Reductase | up to -8.6 | Van der Waals forces, hydrogen bonding, hydrophobic interactions |

Data sourced from multiple studies on different morpholine derivatives and targets. nih.govscispace.comnih.gov

Analysis of Key Interacting Residues and Pharmacophore Mapping

In the realm of computational drug design, understanding the interactions between a ligand and its target protein is paramount. For derivatives of morpholine, molecular docking and simulation studies are instrumental in elucidating these interactions at an atomic level. While specific studies on this compound are not extensively detailed in available literature, research on analogous morpholine-containing structures provides significant insights into its potential binding modes and key interactions.

For instance, in studies of morpholine-based thiazole (B1198619) derivatives as inhibitors of bovine carbonic anhydrase-II (bCA-II), molecular docking and dynamics simulations have identified critical amino acid residues within the enzyme's active site that interact with the morpholine moiety and associated scaffolds. The oxygen atom of the morpholine ring is frequently involved in forming crucial hydrogen bonds, which anchor the ligand within the binding pocket.

Key interacting residues for a potent morpholine-based thiazole inhibitor with the carbonic anhydrase-II active site include:

Hydrogen-Bonding Residues: Trp5, Thr199.

Hydrophobic Interactions: Trp209, Pro202, Pro201, Thr200, Leu198, Val143, His119, Val121, Phe131, His96, Gln92, Asn67, Asn62.

Molecular dynamics simulations further reveal that residues such as Trp5 can form sustained hydrogen bonds, hydrophobic interactions, and water-bridged contacts, indicating a stable and favorable binding conformation.

Pharmacophore mapping, another cornerstone of ligand-based drug design, identifies the essential spatial arrangement of molecular features necessary for biological activity. The morpholine ring is recognized as a valuable pharmacophore in medicinal chemistry, contributing favorably to pharmacokinetic properties like solubility and membrane permeability. For various biological targets, the morpholine scaffold can serve to correctly position other functional groups for optimal interaction or can itself participate in key molecular interactions that enhance potency. In compounds active in the central nervous system, the morpholine ring is often a key component of the pharmacophore responsible for selective interaction with molecular targets.

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Trp5, Thr199 |

| Hydrophobic Contact | Trp209, Pro202, Pro201, Thr200, Leu198, Val143, His119, Val121, Phe131, His96, Gln92, Asn67, Asn62 |

| Multiple Interactions (H-bond, Hydrophobic, Water Bridge) | Trp5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This method is essential for predicting the activity of novel molecules and for optimizing lead compounds in drug discovery.

For morpholine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including enzyme inhibition and antioxidant effects. These models are built by calculating a range of molecular descriptors for each compound and then using statistical methods, such as Genetic Algorithm-Multi Linear Regression (GA-MLR), to correlate these descriptors with the observed biological data (e.g., IC₅₀ or pIC₅₀ values).

A QSAR study on morpholine-based thiazole inhibitors of carbonic anhydrase-II developed a statistically robust model using descriptors from different classes, including autocorrelation descriptors like 'GATS2c' (Geary autocorrelation – lag 2 / weighted by charges). The quality and predictive power of a QSAR model are assessed using several statistical parameters.

In another QSAR analysis of morpholine-thiazole derivatives with antioxidant activity, it was found that parameters such as molecular volume, surface area, lipophilicity, and polarization significantly influence the activity. The study concluded that antioxidant activity tends to increase as the hydrophilic properties increase and as the molecular volume and lipophilicity decrease.

| Statistical Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²ext (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | Low values are desirable. |

| MAE (Mean Absolute Error) | Average of the absolute errors between prediction and observation. | Low values are desirable. |

Energy Framework and Intermolecular Interaction Analysis in Crystalline States

The study of a molecule's crystalline state provides fundamental insights into the intermolecular interactions that govern its solid-state assembly. Energy framework analysis, often coupled with Hirshfeld surface analysis, is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice.

For morpholine and its derivatives, the crystal packing is typically characterized by a network of hydrogen bonds and other weak interactions. In the crystal structure of morpholine itself, N-H···N hydrogen bonds form chains, which are further linked by weak C-H···O interactions.

| Energy Component | Symbol | Description |

|---|---|---|

| Electrostatic | E_elec | Arises from the interaction between the static charge distributions of the molecules. |

| Polarization | E_pol | Represents the attractive interaction resulting from the induction of dipoles in neighboring molecules. |

| Dispersion | E_disp | A quantum mechanical attractive force resulting from instantaneous fluctuations in electron density. |

| Exchange-Repulsion | E_rep | A short-range repulsive force that prevents molecules from collapsing into each other. |

| Total Energy | E_tot | The sum of the above components, indicating the overall interaction strength. |

Applications of Morpholine 2 Carbohydrazide in Advanced Organic Synthesis

Role as a Versatile Precursor in Heterocyclic Synthesis

The carbohydrazide (B1668358) functional group (-CONHNH2) is a well-established building block for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov Its two adjacent nitrogen atoms, possessing different nucleophilic characteristics, allow for stepwise and regioselective reactions to form stable five- and six-membered rings. When attached to the C-2 position of a morpholine (B109124) scaffold, it provides a strategic starting point for creating complex molecules with potential applications in medicinal chemistry and materials science.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are core structures in many pharmacologically active compounds. nih.gov The synthesis of pyrazole (B372694) derivatives often involves the condensation of a hydrazine (B178648) or its derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com Morpholine-2-carbohydrazide can serve as the hydrazine component in this classical synthetic pathway.

The reaction typically proceeds via an initial nucleophilic attack of the terminal -NH2 group of the carbohydrazide onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration to yield the pyrazole ring. This method allows for the introduction of the morpholin-2-yl moiety at the N-1 position of the pyrazole ring, creating N-acylpyrazole derivatives. These compounds are of significant interest due to the diverse biological activities associated with the pyrazole nucleus. nih.govresearchgate.net

Table 1: General Scheme for Pyrazole Synthesis

| Reactant A | Reactant B | Resulting Heterocycle | Description |

|---|---|---|---|

| This compound | 1,3-Diketone | N-Acylpyrazole | Condensation reaction followed by cyclization and dehydration. |

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, known for a broad spectrum of biological activities. impactfactor.org Carbohydrazides are fundamental precursors for the synthesis of the 1,3,4-oxadiazole (B1194373) ring. nih.gov Several methods can be employed to convert this compound into corresponding oxadiazole derivatives.

One common method involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium, which, after subsequent S-alkylation and cyclization, or oxidative cyclization, yields a 5-thiol-substituted 1,3,4-oxadiazole. nih.gov Alternatively, direct cyclization can be achieved by reacting the carbohydrazide with various one-carbon donors. For instance, refluxing with formic acid followed by dehydration can produce the unsubstituted 1,3,4-oxadiazole. nih.gov Acylation with an acid chloride followed by dehydrative cyclization using reagents like phosphorus oxychloride or thionyl chloride is another effective route to 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the morpholin-2-yl group. nih.gov

1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is another privileged scaffold in medicinal chemistry. chemistryjournal.net A standard route to 5-substituted-4H-1,2,4-triazole-3-thiols begins with the conversion of a carbohydrazide into a thiosemicarbazide (B42300) intermediate. uobaghdad.edu.iqresearchgate.net this compound can be reacted with an isothiocyanate or by treatment with ammonium (B1175870) thiocyanate (B1210189) to form the corresponding 4-substituted-1-(morpholine-2-carbonyl)thiosemicarbazide. semanticscholar.org Subsequent intramolecular cyclization of this intermediate under basic conditions, such as in the presence of sodium hydroxide, leads to the formation of the 1,2,4-triazole-3-thiol ring. uobaghdad.edu.iqsemanticscholar.org

1,3,4-Thiadiazoles: Similar to oxadiazoles, 1,3,4-thiadiazoles are five-membered rings with significant biological relevance. mdpi.com The synthesis of these systems from this compound can be achieved by reacting the thiosemicarbazide intermediate, derived from the carbohydrazide, with a dehydrating agent like concentrated sulfuric acid or phosphorus pentasulfide. nih.gov This acid-catalyzed cyclization provides 2-amino-5-(morpholin-2-yl)-1,3,4-thiadiazole derivatives.

Table 2: Synthesis of Triazole and Thiadiazole Derivatives

| Starting Material | Key Intermediate | Reagents for Cyclization | Resulting Heterocycle |

|---|---|---|---|

| This compound | 1-(morpholine-2-carbonyl)thiosemicarbazide | Base (e.g., NaOH) | 4H-1,2,4-Triazole-3-thiol |

The reactive nature of the heterocycles derived from this compound allows for their use in constructing more complex fused heterocyclic systems. mdpi.com For example, a 1,2,4-triazole-3-thiol derivative can undergo further reactions at both the thiol group and the ring nitrogens. Reaction with α-haloketones or α-haloesters can lead to the formation of thiazolo[3,2-b] nih.govnih.govmdpi.comtriazoles, a class of fused heterocycles with known biological activities. uobaghdad.edu.iq Similarly, the oxadiazole and thiadiazole rings can be incorporated into larger fused systems, such as imidazo[2,1-b]thiadiazoles or triazolo[3,4-b]thiadiazoles, by reacting them with appropriate bifunctional electrophiles. nih.gov The presence of the morpholine moiety in these fused systems is often desirable for modulating the pharmacological profile of the final compounds. nih.gov

Utility in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov The carbohydrazide functionality of this compound makes it a potential candidate for participation in various MCRs.

For instance, the terminal primary amine of the hydrazide can react with an aldehyde or ketone to form a hydrazone intermediate in situ. This intermediate can then be trapped by a third component, such as an isocyanide in a Ugi-type reaction, or participate in cycloaddition reactions. nih.gov The ability to incorporate the morpholine scaffold into complex molecular architectures in a single, efficient step is highly advantageous for the rapid generation of chemical libraries for drug discovery. Although specific examples utilizing this compound in MCRs are not extensively documented, the known reactivity of hydrazides suggests significant potential in this area for creating novel and diverse chemical scaffolds. iau.ir

Development of Novel Catalytic Systems Utilizing this compound Scaffolds

The morpholine ring is a recognized structural motif in the design of organocatalysts and ligands for transition-metal catalysis. nih.gov The rigid, chair-like conformation of the morpholine ring can provide a well-defined steric environment, which is crucial for achieving high stereoselectivity in asymmetric catalysis. The nitrogen atom of the morpholine ring can act as a Lewis base or participate in enamine catalysis. nih.gov

This compound offers multiple sites for modification to create novel catalytic systems. The carbohydrazide moiety can be derivatized to introduce coordinating groups for metal ions, potentially forming chiral ligands for asymmetric synthesis. For example, the terminal amine could be used to synthesize Schiff base ligands. Furthermore, the entire molecule could serve as a scaffold for developing bifunctional catalysts, where the morpholine nitrogen acts as a basic site and another functional group, introduced via the carbohydrazide handle, provides an acidic or hydrogen-bonding site. The development of such catalytic systems based on a readily available chiral morpholine scaffold is a promising area for future research.

Potential in Stereoselective Synthesis and Chiral Catalyst Development

The inherent chirality and conformational rigidity of the morpholine scaffold have positioned it as a valuable structural motif in the field of asymmetric synthesis. semanticscholar.orgnih.govacs.org While direct and extensive research on this compound as a chiral auxiliary or ligand is not widely documented, its structural features suggest significant potential in stereoselective synthesis and the development of novel chiral catalysts. This potential is rooted in the established success of other chiral morpholine derivatives in inducing stereoselectivity in a variety of chemical transformations.

The chiral morpholine framework is a key component in numerous bioactive molecules and approved pharmaceuticals, driving the development of various asymmetric synthetic routes to access enantiomerically pure morpholine derivatives. semanticscholar.orgacs.orge3s-conferences.orgnih.gov These methods include asymmetric hydrogenation, organocatalytic enantioselective reactions, and the use of chiral auxiliaries to direct diastereoselective transformations. semanticscholar.orgnih.govresearchgate.netrsc.orgrsc.orgnih.gov The success of these approaches underscores the ability of the morpholine ring to create a well-defined chiral environment, which is a fundamental requirement for effective stereochemical control.

The introduction of a carbohydrazide functional group at the C-2 position of the morpholine ring, as in this compound, provides a key structural element for its potential application in chiral catalyst development. The carbohydrazide moiety possesses multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for acting as a bidentate or even tridentate ligand that can coordinate with a metal center. This coordination is a critical feature in the design of many chiral catalysts, where the chiral ligand transfers its stereochemical information to the catalytic center, thereby influencing the stereochemical outcome of the reaction.

The development of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating metal complexes that can catalyze reactions with high enantioselectivity. nih.gov The rigid, chair-like conformation of the morpholine ring in this compound can effectively shield one face of a coordinated metal center, creating a sterically hindered environment that favors the approach of a substrate from a specific direction. This directed approach is the basis for enantioselective transformations.

One of the most powerful methods for producing chiral molecules is transition-metal-catalyzed asymmetric hydrogenation. semanticscholar.orgnih.gov Research on the asymmetric hydrogenation of 2-substituted dehydromorpholines using rhodium complexes with chiral bisphosphine ligands has demonstrated the feasibility of achieving high enantioselectivities (up to 99% ee) in the synthesis of chiral morpholines. semanticscholar.orgnih.govrsc.org While in this case, the chirality originates from the ligand and not the morpholine substrate, it highlights the compatibility of the morpholine ring within highly stereoselective catalytic systems. The potential for this compound to act as the chiral ligand itself in such reactions is an area ripe for exploration.

The following table presents representative data from the asymmetric hydrogenation of various 2-substituted dehydromorpholines, illustrating the high degree of stereocontrol achievable in reactions involving the morpholine scaffold. This data serves as an analogue to demonstrate the potential for developing highly stereoselective transformations based on chiral morpholine derivatives like this compound.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | R Group of Dehydromorpholine | Catalyst (Ligand) | Conversion (%) | ee (%) |

| 1 | Phenyl | Rh-(R,R,R)-SKP | >99 | 99 |

| 2 | 4-Methylphenyl | Rh-(R,R,R)-SKP | >99 | 98 |

| 3 | 4-Methoxyphenyl | Rh-(R,R,R)-SKP | >99 | 99 |

| 4 | 4-Fluorophenyl | Rh-(R,R,R)-SKP | >99 | 99 |

| 5 | 2-Thienyl | Rh-(R,R,R)-SKP | >99 | 97 |

Data adapted from studies on asymmetric hydrogenation of dehydromorpholines, illustrating the potential for high enantioselectivity with the morpholine scaffold. nih.gov

Furthermore, chiral morpholine derivatives have been investigated as organocatalysts. frontiersin.org For instance, β-morpholine amino acids have been synthesized and tested in 1,4-addition reactions between aldehydes and nitroolefins, demonstrating the ability of the morpholine ring to serve as a scaffold for effective organocatalysts. frontiersin.org The carbohydrazide functionality in this compound could potentially engage in hydrogen bonding interactions within a catalyst-substrate transition state, further enhancing its ability to control stereoselectivity in organocatalytic reactions.

Preclinical Biological and Pharmacological Investigations of Morpholine 2 Carbohydrazide and Its Derivatives

In Vitro Anti-proliferative and Cytotoxicity Studies in Cancer Cell Lines

The morpholine (B109124) ring is a significant pharmacophore in medicinal chemistry, and its derivatives have been the subject of extensive research for their potential as anticancer agents. e3s-conferences.org These compounds have demonstrated a wide range of pharmacological activities, including the ability to inhibit the proliferation of various cancer cell lines.

A significant body of research has focused on quantifying the cytotoxic effects of morpholine-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous derivatives.

For instance, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic activity. nih.govrsc.org Notably, compound AK-10 was identified as a highly potent agent against multiple cell lines, with IC50 values of 8.55 µM against the lung cancer cell line A549, 3.15 µM against the breast cancer cell line MCF-7, and 3.36 µM against the neuroblastoma cell line SHSY-5Y. nih.gov Another derivative, AK-3 , also showed considerable activity with IC50 values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.govrsc.org

In another study, s-triazine hydrazone derivatives incorporating a morpholine moiety were evaluated. A particular metal complex, referred to as Complex 1 , exhibited superior anticancer activity against the A-549 lung carcinoma cell line, with an IC50 value of 5.94 µM. researchgate.net Other s-triazine compounds with a morpholine moiety, such as 7f and 7d , showed potent inhibitory activity with IC50 values of 59.24 nM and 70.3 nM, respectively. researchgate.net

Furthermore, isatin–indole conjugates, which are carbohydrazide (B1668358) derivatives, have shown potent anti-proliferative effects against colorectal cancer cell lines. nih.govnih.gov These compounds exhibited IC50 values ranging from 132–611 nM against HT-29 cells and 37–468 nM against SW-620 cells. nih.gov

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| AK-10 | A549 (Lung) | 8.55 µM | nih.gov |

| AK-10 | MCF-7 (Breast) | 3.15 µM | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 µM | nih.gov |

| AK-3 | A549 (Lung) | 10.38 µM | nih.govrsc.org |

| AK-3 | MCF-7 (Breast) | 6.44 µM | nih.govrsc.org |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 µM | nih.govrsc.org |

| Complex 1 | A-549 (Lung) | 5.94 µM | researchgate.net |

| Isatin-indole Conjugates | HT-29 (Colorectal) | 132–611 nM | nih.govnih.gov |

| Isatin-indole Conjugates | SW-620 (Colorectal) | 37–468 nM | nih.govnih.gov |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and many anticancer drugs function by inducing this process. rsc.orgmayo.edu Research into morpholine derivatives has revealed their ability to trigger apoptosis through various cellular pathways.

The primary mechanism of cell death induced by morpholine-substituted quinazolines, such as AK-3 and AK-10 , was found to be apoptosis. nih.govrsc.org These compounds were observed to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govrsc.org Apoptosis can be initiated via two main routes: the extrinsic (death receptor-dependent) and the intrinsic (mitochondrial) pathways. nih.govnih.govfrontiersin.org Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death. nih.govmayo.edu

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govmayo.edu Studies on carbohydrazide derivatives, such as isatin-indole conjugates, have shown that they can induce apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.gov This inhibition leads to the activation of the mitochondrial pathway. nih.gov

Further evidence for apoptosis induction comes from studies on other quinoline (B57606) derivatives. For example, the compound IND-2 was found to cause the loss of mitochondrial membrane potential and increase the expression of key apoptotic markers like cleaved caspase-3, cleaved caspase-7, and cleaved poly (ADP-ribose) polymerase (PARP). mdpi.com It also decreased the expression of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, a series of 2-thioxobenzo[g]quinazoline derivatives were shown to induce apoptosis, as detected by annexin-V-FITC assays and DNA fragmentation. mdpi.comnih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. mdpi.com The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-cancer therapies. mdpi.comrsc.org Several morpholine-containing derivatives have been specifically investigated for their anti-angiogenic properties.

Research has shown that certain 2-thioxobenzo[g]quinazoline derivatives act as potent inhibitors of VEGFR-2. mdpi.comnih.gov Compounds 13 and 15 from this series demonstrated VEGFR-2 inhibition comparable to the established drug sorafenib. mdpi.com A morpholine derivative of pyrazolo[4,3-b]pyrimido[4,5-e]1,4 diazepine (B8756704) (Compound 67 ) also showed significant inhibitory effects on VEGFR-2 with an IC50 value of 21.6 nM. rsc.orgsemanticscholar.org

The mechanism of anti-angiogenic activity often involves blocking the signaling pathways downstream of VEGFR-2 activation. nih.govmums.ac.ir For example, the quinazoline derivative 11d was found to inhibit VEGFR-2 and subsequently downregulate the critical Akt/mTOR/p70s6k signaling pathway. nih.govmums.ac.ir Other novel derivatives, such as the 2-aminobenzimidazole (B67599) MFB , have been shown to suppress VEGF-stimulated proliferation, migration, and tube formation of endothelial cells, further confirming that these compounds can effectively target and disrupt the processes of tumor angiogenesis and lymphangiogenesis. nih.gov

Evaluation of Antimicrobial Activities

The carbohydrazide and morpholine moieties are recognized for their potential antimicrobial properties. researchgate.netmdpi.com Consequently, derivatives of morpholine-2-carbohydrazide have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. e3s-conferences.orgresearchgate.net

Derivatives of morpholine have demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized morpholine derivatives were evaluated against twenty-nine different bacterial strains. preprints.orgMorpholine derivative (3) exhibited a broad spectrum of action, with high inhibitory activity against 82.83% of the tested strains, showing inhibition zones between 16 and 31 mm. preprints.orgMorpholine derivative (4) also showed high inhibitory activity against 79.3% of the tested bacteria, with inhibition zones ranging from 17 to 26 mm. preprints.org

Other research has focused on 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, which combine the morpholine ring with a hydrazide skeleton, a structure known for antibacterial and antitubercular activity. researchgate.net Similarly, Schiff bases derived from 2-(morpholin-4-yl)acetohydrazide have been screened for their antibacterial activity and showed promising results when compared to standard drugs like ciprofloxacin. uobaghdad.edu.iq The antibacterial potential is not limited to morpholine derivatives; other carbohydrazides, such as adamantane-1-carbohydrazide (B96139) derivatives, have also displayed potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values as low as 0.5–2.0 μg/mL. mdpi.com Furthermore, certain quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.75 μg/mL. nih.gov

| Compound Type / Name | Activity / Finding | Target Organisms | Reference |

|---|---|---|---|

| Morpholine derivative (3) | High inhibitory action (16-31 mm inhibition zone) | Broad spectrum (82.83% of 29 strains) | preprints.org |

| Morpholine derivative (4) | High inhibitory action (17-26 mm inhibition zone) | Broad spectrum (79.3% of 29 strains) | preprints.org |

| Adamantane-1-carbohydrazides | Potent activity (MIC: 0.5–2.0 μg/mL) | Gram-positive and Gram-negative bacteria | mdpi.com |

| Quinoline-2-one derivative (6c) | Potent activity (MIC: 0.75 μg/mL) | MRSA and VRE | nih.gov |

| Schiff bases of 2-(morpholin-4-yl)acetohydrazide | Promising antibacterial activity | Various bacteria | uobaghdad.edu.iq |

The morpholine nucleus is a core component of several agricultural and clinical antifungal agents. nih.gov Research has explored novel morpholine derivatives for their activity against various human fungal pathogens.

Two novel azole derivatives containing a morpholine ring, UR-9746 and UR-9751 , were tested against Coccidioides immitis. nih.gov In vitro, they showed activity with MICs of 25 µg/mL and 3.1 µg/mL, respectively. nih.gov